1-Bromo-2-chlorobenzene

Catalog No.
S661203
CAS No.
694-80-4
M.F
C6H4BrCl
M. Wt
191.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-chlorobenzene

CAS Number

694-80-4

Product Name

1-Bromo-2-chlorobenzene

IUPAC Name

1-bromo-2-chlorobenzene

Molecular Formula

C6H4BrCl

Molecular Weight

191.45 g/mol

InChI

InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H

InChI Key

QBELEDRHMPMKHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)Cl)Br

Synonyms

2-Bromochlorobenzene

Canonical SMILES

C1=CC=C(C(=C1)Cl)Br

The exact mass of the compound 1-Bromo-2-chlorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59694. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-2-chlorobenzene is a bifunctional, liquid ortho-dihalobenzene that serves as a critical building block in advanced organic synthesis[1]. It features a built-in reactivity gradient between its adjacent bromine and chlorine atoms, allowing for highly controlled, sequential functionalization [2]. Unlike symmetric dihalides, this compound enables procurement teams to source a single precursor for regioselective cross-coupling and metalation workflows without the need for complex stoichiometric management [3].

Substituting 1-bromo-2-chlorobenzene with symmetric analogs like 1,2-dibromobenzene eliminates the inherent halogen reactivity gradient, leading to statistical mixtures of mono- and di-coupled products that inflate downstream purification costs [1]. Conversely, utilizing the para-isomer, 1-bromo-4-chlorobenzene, not only prevents the synthesis of sterically constrained ortho-fused ring systems but also introduces severe handling challenges; the para-isomer is a solid at room temperature, which complicates automated dosing in continuous flow manufacturing compared to the pumpable liquid ortho-isomer [2].

Chemoselective Mono-Arylation Yield

In palladium-catalyzed Suzuki-Miyaura couplings, the C-Br bond in 1-bromo-2-chlorobenzene undergoes oxidative addition significantly faster than the C-Cl bond, achieving near-quantitative selectivity for mono-arylation at the bromide position [1]. Symmetric comparators like 1,2-dibromobenzene lack this differentiation, requiring strict stoichiometric control to avoid yield-reducing over-coupling[2].

Evidence DimensionMono-coupling regioselectivity
Target Compound DataNear-quantitative (~99%) selectivity for C-Br activation
Comparator Or Baseline1,2-dibromobenzene (Prone to statistical mixtures of mono- and di-arylated products)
Quantified DifferenceAbsolute chemoselectivity vs. statistical distribution
ConditionsPd-catalyzed cross-coupling at mild temperatures

Eliminates the need for complex stoichiometric control and reduces purification costs by preventing unwanted di-arylation.

Ambient State and Flow Processability

The ortho-substitution pattern of 1-bromo-2-chlorobenzene disrupts crystal lattice packing, resulting in a melting point of -13 °C and rendering it a pumpable liquid at ambient conditions [1]. In contrast, 1-bromo-4-chlorobenzene has a melting point of 63–67 °C and remains solid at room temperature, requiring heated lines, specialized solid-dosing equipment, and introducing line-clogging risks [2].

Evidence DimensionMelting point and physical phase at 20 °C
Target Compound Data-13 °C (Liquid)
Comparator Or Baseline1-Bromo-4-chlorobenzene: 63–67 °C (Solid)
Quantified Difference76–80 °C reduction in melting point
ConditionsStandard atmospheric pressure (298 K)

Liquid state at room temperature allows for seamless pump-driven continuous flow or automated dosing, avoiding the handling complexities of solid addition.

Regioselective Lithium-Halogen Exchange

Treatment of 1-bromo-2-chlorobenzene with organolithium reagents results in rapid, exclusive exchange at the bromine atom, yielding a stable 2-chlorophenyllithium intermediate for subsequent trapping[1]. 1,2-dichlorobenzene lacks this highly polarizable bromine handle, resisting low-temperature exchange and necessitating harsher directed metalation conditions that can compromise sensitive functional groups [2].

Evidence DimensionMetal-halogen exchange reactivity
Target Compound DataRapid, selective exchange at C-Br at 0 °C to -78 °C
Comparator Or Baseline1,2-dichlorobenzene (Resists direct low-temperature exchange, requires harsh directed metalation)
Quantified DifferenceExclusive Br-exchange vs. minimal/no direct exchange
ConditionsOrganolithium treatment in THF

Provides a reliable, low-temperature route to ortho-functionalized chloroarenes without competing benzyne formation or unselective metalation.

Sequential Asymmetric Biaryl Synthesis

Utilizing the inherent halogen reactivity gradient for stepwise Suzuki-Miyaura and Buchwald-Hartwig couplings to build complex, unsymmetrical ortho-substituted architectures without over-coupling [1].

Continuous Flow Manufacturing

Leveraging its liquid state at room temperature for seamless, automated pump dosing in scalable flow chemistry, avoiding the line-clogging risks associated with solid para-isomers [2].

Ortho-Fused Pharmaceutical Scaffolds

Serving as the essential precursor for dibenzothiazepine and dibenzodiazepine derivatives, where the adjacent halogens dictate the necessary cyclization geometry via sequential lithiation and cross-coupling [3].

XLogP3

3.2

UNII

PEC7Z3YX6P

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28906-38-9
694-80-4

Wikipedia

O-bromochlorobenzene

General Manufacturing Information

Benzene, 1-bromo-2-chloro-: ACTIVE

Dates

Last modified: 08-15-2023

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